1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide

Beschreibung

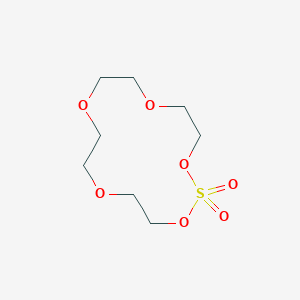

1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide (CAS: 1574267-61-0) is a cyclic organic compound with the molecular formula C₈H₁₆O₇S and a molecular weight of 256.27 g/mol . Its structure features five ether oxygen atoms, one sulfoxide group (S=O), and a 14-membered ring. The sulfoxide group enhances hydrogen-bonding capacity, making it valuable in pharmaceutical research for drug-receptor interactions .

Eigenschaften

CAS-Nummer |

1574267-61-0 |

|---|---|

Molekularformel |

C8H16O7S |

Molekulargewicht |

256.28 g/mol |

IUPAC-Name |

1,3,6,9,12-pentaoxa-2λ6-thiacyclotetradecane 2,2-dioxide |

InChI |

InChI=1S/C8H16O7S/c9-16(10)14-7-5-12-3-1-11-2-4-13-6-8-15-16/h1-8H2 |

InChI-Schlüssel |

IJWLUNJQHVYRDR-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCOS(=O)(=O)OCCOCCO1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Substitution and Cyclization

The synthesis begins with tetraethylene glycol, a polyethylene glycol (PEG) derivative, which undergoes nucleophilic substitution with thionyl chloride () to form a chlorosulfinyl intermediate. This step is conducted under anhydrous conditions in dichloromethane () at 0–5°C to minimize side reactions. Triethylamine () is added to neutralize hydrochloric acid () generated during the reaction, while DMAP catalyzes the cyclization process. The reaction mixture is stirred for 12–16 hours under an inert argon atmosphere to prevent moisture ingress, yielding the sulfoxide intermediate, 1,3,6,9,12-pentaoxa-2-thiacyclotetradecane 2-oxide (RBM5-168).

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (initial), 25°C (final) |

| Reaction Time | 12–16 hours |

| Catalysts | DMAP (0.1 equiv) |

| Yield | 72–78% |

Oxidation to Sulfone

The sulfoxide intermediate is oxidized to the sulfone using hydrogen peroxide () in acetic acid () at room temperature. This step requires careful control of stoichiometry to avoid over-oxidation or decomposition. A 30% aqueous solution is added dropwise over 1 hour, followed by stirring for 4–6 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with permanganate staining used to detect sulfone formation.

Oxidation Conditions:

| Parameter | Value |

|---|---|

| Oxidizing Agent | (30% aqueous) |

| Solvent | Acetic acid |

| Temperature | 25°C |

| Reaction Time | 4–6 hours |

| Yield | 85–90% |

Industrial-Scale Production Strategies

Scalability Challenges

Industrial synthesis prioritizes cost-effectiveness and safety, particularly in handling , which reacts violently with water. Large-scale reactions use jacketed reactors with temperature control systems to maintain sub-10°C conditions during chlorination. Quenching excess with ice-cold sodium bicarbonate () minimizes hazardous gas () release.

Catalytic Optimization

DMAP is replaced with more economical catalysts like pyridine in industrial settings, albeit with a slight reduction in cyclization efficiency (yield drop: 5–7%). Continuous flow systems are employed for oxidation steps to enhance mixing and heat dissipation, reducing reaction times by 30% compared to batch processes.

Purification and Characterization

Flash Chromatography

Crude sulfone is purified using preparative flash chromatography (Puriflash® XS520Plus) with a gradient elution of 0–24% ethyl acetate () in . This removes unreacted starting materials and byproducts like sulfonic acids.

Chromatography Parameters:

| Parameter | Value |

|---|---|

| Column Packing | Silica gel (40–63 µm) |

| Flow Rate | 25 mL/min |

| Detection | TLC with permanganate |

Recrystallization

Further purification is achieved via recrystallization from a /hexane mixture (1:3 v/v), yielding colorless crystals with >99% purity (HPLC analysis).

Analytical Validation

Spectroscopic Characterization

Analyse Chemischer Reaktionen

1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Sulfoxiden oder Sulfonen oxidiert werden, abhängig von den Reaktionsbedingungen und den verwendeten Reagenzien.

Reduktion: Reduktionsreaktionen können die Sulfongruppe in den entsprechenden Thioether zurückverwandeln.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen eines der Sauerstoffatome durch ein anderes Nucleophil ersetzt wird.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Drug Development and Design

The presence of ether and sulfoxide functional groups in 1,3,6,9,12-pentaoxa-2-thiacyclotetradecane 2,2-dioxide enhances its ability to participate in hydrogen bonding. This property is crucial for drug-receptor interactions, making it a valuable scaffold in drug design .

Case Study: Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives synthesized from related thiacyclotetradecane compounds have shown promising results against various cancer cell lines .

| Compound | Cell Line Tested | IC50 (μg/mL) |

|---|---|---|

| Compound A | HCT-116 | 1.9 |

| Compound B | MCF-7 | 2.3 |

The sulfoxide group in this compound is known for various biological activities including anti-inflammatory and antifungal effects. The compound's structure allows it to act as an effective ligand for metal ions, which can enhance its biological activity .

Polymer Chemistry

Due to its cyclic nature and the presence of multiple functional groups, this compound can serve as a building block for synthesizing polymers with specific properties. Its ability to form stable interactions with other molecules makes it suitable for creating advanced materials .

Coating and Adhesive Formulations

The compound's unique chemical structure can be utilized in the formulation of coatings and adhesives that require enhanced durability and resistance to environmental factors. Its stability under various conditions makes it an attractive candidate for industrial applications .

Summary of Applications

| Field | Application | Description |

|---|---|---|

| Pharmaceutical | Drug Design | Scaffold for drug development with anticancer properties |

| Biological Research | Anti-inflammatory and antifungal agents | Exhibits significant biological activities |

| Materials Science | Polymer Chemistry | Building block for advanced material synthesis |

| Industrial Applications | Coatings and Adhesives | Formulation of durable coatings with environmental resistance |

Wirkmechanismus

The mechanism by which 1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide exerts its effects involves interactions with molecular targets through its multiple oxygen and sulfur atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing various chemical and biological pathways. The specific pathways involved depend on the context in which the compound is used, such as in catalysis or drug delivery .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Functional Groups : Ether (-O-) and sulfoxide (-SO-) .

- Bioactivity : Demonstrated anti-inflammatory, antiproliferative, and antifungal effects .

- Synthesis: Synthesized via reaction of tetraethylene glycol with thionyl chloride (SOCl₂) in dichloromethane, catalyzed by triethylamine (TEA) and dimethylaminopyridine (DMAP), yielding ~48–59% under inert conditions .

- Storage : Requires inert atmosphere and refrigeration (2–8°C) due to sensitivity to moisture and oxidation .

- Hazards : Classified with warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key Observations :

- Sulfoxide vs. Siloxane/Silicon : The target compound’s sulfoxide group enables stronger hydrogen bonding compared to silicon-based analogs (e.g., 3,6,9,12,15-Pentaoxa-2-silahexadecane), which lack polar S=O bonds and are used in hydrophobic materials .

- Azide Functionalization : Azide-containing analogs (e.g., 11-Azido-3,6,9-trioxaundecan-1-amine) prioritize reactivity in click chemistry over direct bioactivity, unlike the target compound’s sulfoxide-driven drug interactions .

Key Observations :

Biologische Aktivität

1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide (CAS: 1574267-61-0) is a cyclic organic compound characterized by its unique structure comprising five oxygen atoms and one sulfur atom. This compound is notable for its potential biological activities and applications in pharmaceutical research.

Chemical Structure and Properties

- Chemical Formula : C8H16O7S

- Molecular Weight : 256.27 g/mol

- IUPAC Name : this compound

The compound features ether and sulfoxide functional groups which are crucial for its biological interactions. The cyclic structure enhances its stability and reactivity in various chemical environments.

The biological activity of this compound can be attributed to the following mechanisms:

- Hydrogen Bonding : The presence of ether and sulfoxide groups allows the compound to engage in hydrogen bonding with biological macromolecules. This interaction is essential for drug-receptor binding and can influence pharmacodynamics.

- Anti-inflammatory Effects : Research indicates that sulfoxides can exhibit anti-inflammatory properties. This activity is critical in developing therapies for inflammatory diseases.

- Antiproliferative Activity : Some studies suggest that compounds containing sulfur and oxygen can inhibit cell proliferation, making them candidates for cancer treatment.

- Antifungal Properties : The compound's structure may also confer antifungal activity, which is beneficial in treating fungal infections.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds and their implications for drug development:

- A study published in Journal of Medicinal Chemistry explored the effects of sulfoxide-containing compounds on cell signaling pathways associated with inflammation. The findings indicated that these compounds could significantly reduce pro-inflammatory cytokine levels in vitro.

- Another research article highlighted the antiproliferative effects of similar cyclic compounds on various cancer cell lines. The results showed a dose-dependent inhibition of cell growth, suggesting potential as chemotherapeutic agents.

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the optimal reaction conditions for synthesizing 1,3,6,9,12-Pentaoxa-2-thiacyclotetradecane 2,2-dioxide, and how can yield variability be minimized?

The synthesis involves multi-step reactions under inert atmospheres. Key steps include:

Q. Yield Optimization :

| Yield (%) | Reaction Conditions | Key Variables |

|---|---|---|

| 48% | pH 2, 80°C, 2 h | Acid concentration, temperature control |

| 59% | Extended inert atmosphere | Reduced oxygen exposure |

To minimize variability, ensure rigorous moisture/oxygen exclusion and precise temperature control. Replicate inert conditions using Schlenk lines or gloveboxes .

Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton environments and sulfur/oxygen bonding patterns.

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic distribution.

- Infrared (IR) Spectroscopy : Identify sulfone (S=O) stretches at 1150–1300 cm.

- X-ray Crystallography (if crystalline): Resolve bond lengths and angles for stereochemical confirmation .

Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?

- Stability Risks : Degradation via hydrolysis or oxidation, particularly in humid or oxygen-rich environments.

- Storage Recommendations :

Advanced Research Questions

Q. What mechanistic insights explain the role of sodium hydride in the synthesis of this compound?

Sodium hydride acts as a strong base, deprotonating hydroxyl groups in glycol ethers to form alkoxide intermediates. This step is critical for nucleophilic attack on the sulfur-containing precursor. Mechanistic studies using in situ FTIR or kinetic isotope effects (KIEs) can elucidate transition states and rate-determining steps .

Q. How can computational modeling (e.g., DFT, COMSOL) predict the compound’s reactivity in novel reaction systems?

- Density Functional Theory (DFT) : Calculate Gibbs free energy profiles for sulfone formation and optimize transition-state geometries.

- COMSOL Multiphysics : Simulate mass transfer limitations in multi-step reactions under inert conditions.

- AI Integration : Train models on reaction yield data to predict optimal solvent systems or catalysts .

Q. How should researchers resolve contradictions in reported data (e.g., divergent yields) for this compound?

- Systematic Replication : Control variables such as inert atmosphere quality, reagent purity, and stirring efficiency.

- Factorial Design : Use a factorial approach to isolate critical factors (e.g., temperature, pH, reaction time) .

- Cross-Lab Validation : Collaborate with independent labs to verify reproducibility under standardized protocols .

Q. What strategies enable the incorporation of this compound into polymeric or supramolecular systems?

Q. How can researchers design experiments to probe the compound’s ecological or toxicological impacts without violating ethical guidelines?

- In Silico Toxicology : Use tools like EPA’s CompTox Dashboard to predict biodegradation pathways or aquatic toxicity .

- In Vitro Assays**: Conduct cytotoxicity screens (e.g., HepG2 cells) at sub-millimolar concentrations.

- Waste Management : Follow TCI America’s disposal guidelines to prevent environmental release .

Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.